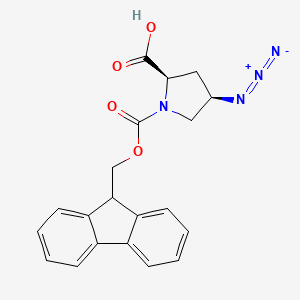

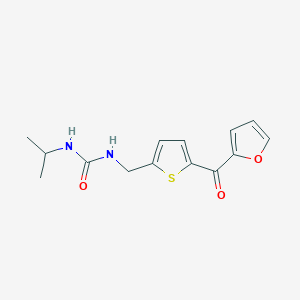

![molecular formula C16H12ClN3 B2489446 1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612037-37-3](/img/structure/B2489446.png)

1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazole derivatives, including compounds similar to 1-Chloro-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile, can be achieved through novel multicomponent reactions. One such approach is a one-step synthesis via a four-component reaction involving pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile, leading to the efficient production of polysubstituted pyrido[1,2-a]benzimidazole derivatives (Yan et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]benzimidazole derivatives is characterized using spectroscopic methods such as NMR, MS, IR, and sometimes X-ray crystallography. These techniques provide detailed insights into the arrangement of atoms within the molecule, the nature of chemical bonds, and the overall geometry of the compound. For instance, the synthesis and optical properties of novel derivatives were characterized, establishing the structure of key compounds through X-ray crystallography and elucidating their UV–vis absorption and fluorescence spectral characteristics (Yang et al., 2011).

Chemical Reactions and Properties

Pyrido[1,2-a]benzimidazole derivatives engage in various chemical reactions, demonstrating their versatility as synthetic intermediates. These compounds can undergo condensation reactions, cycloadditions, and other transformations that allow for the synthesis of a wide range of heterocyclic compounds with potential biological activity and material applications. The chemical reactivity of such derivatives towards different reagents highlights their utility in constructing novel compounds with diverse structural features (Ibrahim, 2013).

Physical Properties Analysis

The physical properties of pyrido[1,2-a]benzimidazole derivatives, including solubility, melting points, and crystallinity, can be influenced by the nature of the substituents attached to the core structure. These properties are crucial for determining the compound's suitability for various applications, such as fluorescent materials or pharmaceutical intermediates. The synthesis and study of the fluorescence properties of derivatives reveal insights into their potential use as fluorescent brighteners (Rajadhyaksha & Rangnekar, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of pyrido[1,2-a]benzimidazole derivatives, are critical for their application in synthetic organic chemistry and materials science. These compounds exhibit a broad range of chemical behaviors due to the presence of multiple reactive sites, enabling their use in constructing complex molecular architectures. For example, green multicomponent syntheses demonstrate the environmental compatibility and efficiency of synthesizing such derivatives under mild conditions (Liu et al., 2008).

Scientific Research Applications

Antimicrobial Applications

Benzimidazole Condensed Ring Systems in Antimicrobial Activity : A study elaborates on the synthesis of various pyrido[1,2-a]benzimidazole derivatives with potential antimicrobial activities. These compounds, including variants like 3-(chloro or morpholino)-acetyloxy and 3-tosyloxy-1-oxo-1H,5H-pyrido[1,2a]benzimidazole-4-carbonitriles, demonstrated in vitro antimicrobial efficacy, with a discussion on their structure-activity relationship (Badawey & Gohar, 1992).

Fluorescent Properties and Applications

Oxazolo and Pyrazolo Pyrido Benzimidazole Derivatives in Fluorescence : A couple of studies focus on the fluorescent properties of pyrido[1,2-a]benzimidazole derivatives. One research synthesized oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, exploring their potential as fluorescent agents, especially in the context of brightening polyester fibers (Rangnekar & Rajadhyaksha, 1986). Another study achieved similar goals with pyrazolo[4',3': 5,6]pyrido[1,2-a]benzimidazole derivatives, noting their effectiveness when applied to polyester fibers (Rajadhyaksha & Rangnekar, 2007).

Synthesis and Reactivity in Heterocyclic Chemistry

Synthesis of Pyrido Benzimidazole Derivatives : Various studies delve into the synthesis and chemical reactivity of pyrido[1,2-a]benzimidazole and its derivatives. These studies highlight the synthesis routes, the formation of heterocycles, and the exploration of their potential applications in fields like materials chemistry and medicinal chemistry (Rida et al., 1988), (Ibrahim, 2013), (Gokhale & Seshadri, 1987).

Novel Synthesis Methods

One-Step Synthesis of Pyrido Benzimidazole Derivatives : A notable study presented a novel one-pot, four-component reaction, producing polysubstituted pyrido[1,2-a]benzimidazole derivatives. This method marked a significant advancement in the synthesis process, offering insights into the mechanism and potential applications of these derivatives (Yan et al., 2009).

properties

IUPAC Name |

1-chloro-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3/c1-3-6-11-10(2)12(9-18)16-19-13-7-4-5-8-14(13)20(16)15(11)17/h3-5,7-8H,1,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMJIDOKGFXURN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

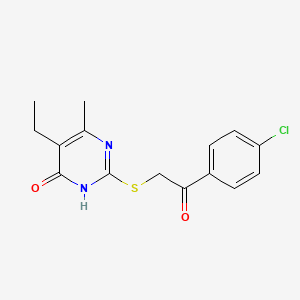

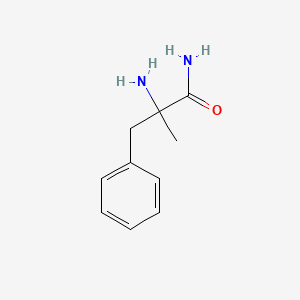

![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)

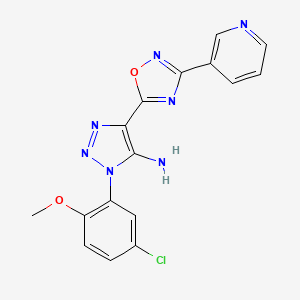

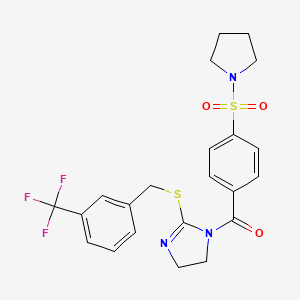

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2489366.png)

![2-(4-Ethylphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2489376.png)

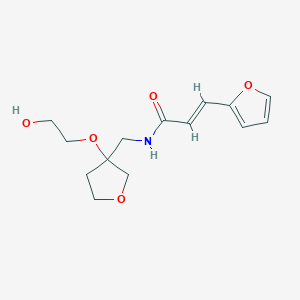

![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)

![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)